molecular formula C28H38N2O11 B15242892 MappiodosideA

MappiodosideA

Cat. No.: B15242892
M. Wt: 578.6 g/mol
InChI Key: DBNLWFJGEHSRPX-SCDBEMTMSA-N
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Description

MappiodosideA is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. This compound has garnered interest due to its distinctive properties and potential benefits in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MappiodosideA typically involves multiple steps, including the isolation of precursor compounds and subsequent chemical reactions to form the final product. The synthetic route often includes:

    Isolation of Precursors: The initial step involves extracting precursor compounds from natural sources or synthesizing them through chemical reactions.

    Formation of this compound: The isolated precursors undergo a series of chemical reactions, such as condensation, cyclization, and functional group modifications, to form this compound. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The industrial process may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

MappiodosideA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in anhydrous ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

MappiodosideA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases, such as infections and cancer.

    Industry: this compound is used in the development of new materials and as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of MappiodosideA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to disease processes.

Comparison with Similar Compounds

MappiodosideA can be compared with other similar compounds, such as:

    MappiodosideB: Another compound with a similar structure but different functional groups, leading to distinct biological activities.

    MappiodosideC: A derivative with additional modifications that enhance its stability and efficacy.

Properties

Molecular Formula

C28H38N2O11

Molecular Weight

578.6 g/mol

IUPAC Name

(2S,3S,6S,12bS)-3-ethyl-2-(3-hydroxy-1-methoxy-1-oxopropan-2-yl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-6-carboxylic acid

InChI

InChI=1S/C28H38N2O11/c1-3-12-9-30-19(7-14(12)17(10-31)27(38)39-2)22-16(8-20(30)26(36)37)15-6-13(4-5-18(15)29-22)40-28-25(35)24(34)23(33)21(11-32)41-28/h4-6,12,14,17,19-21,23-25,28-29,31-35H,3,7-11H2,1-2H3,(H,36,37)/t12-,14+,17?,19+,20+,21-,23-,24+,25-,28-/m1/s1

InChI Key

DBNLWFJGEHSRPX-SCDBEMTMSA-N

Isomeric SMILES

CC[C@@H]1CN2[C@@H](C[C@@H]1C(CO)C(=O)OC)C3=C(C[C@H]2C(=O)O)C4=C(N3)C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CCC1CN2C(CC1C(CO)C(=O)OC)C3=C(CC2C(=O)O)C4=C(N3)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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